molecular formula C13H14INO B8366973 2-Cyclopropylmethyl-5-iodo-7-methyl-2,3-dihydro-isoindol-1-one

2-Cyclopropylmethyl-5-iodo-7-methyl-2,3-dihydro-isoindol-1-one

Cat. No.: B8366973
M. Wt: 327.16 g/mol
InChI Key: BNDBITGCCJHIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylmethyl-5-iodo-7-methyl-2,3-dihydro-isoindol-1-one is a useful research compound. Its molecular formula is C13H14INO and its molecular weight is 327.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14INO

Molecular Weight

327.16 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-iodo-7-methyl-3H-isoindol-1-one

InChI

InChI=1S/C13H14INO/c1-8-4-11(14)5-10-7-15(6-9-2-3-9)13(16)12(8)10/h4-5,9H,2-3,6-7H2,1H3

InChI Key

BNDBITGCCJHIKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)N(C2)CC3CC3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-Bromo-7-methyl-2-cyclopropylmethyl-2,3-dihydro-isoindol-1-one (1.0 g, 3.56 mmol) in butanol (10 ml), (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine (204 mg, 1.42 mmol), copper(I) iodide (140 mg, 0.714 mmol) and sodium iodide (1.08 g, 14.3 mmol) were added. The resulting mixture was stirred at 120° C. overnight. After cooling, the mixture was diluted with ethyl acetate, washed with water, brine, dried over anhydrous sodium sulphate, filtered, concentrated. Column chromatography (30% EtOAc/Hexanes) provided the title compound (1.07 g, 92%) as a colourless solid. 1H NMR (300 MHz, CDCl3): δ 7.65 (s, 1H), 7.59 (s, 1H), 4.42 (s, 2H), 3.46-3.44 (d, 2H), 2.70 (s, 3H), 1.04-1.02 (m, 1H), 0.61-0.57 (m, 2H), 0.34-0.31 (m, 2H)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
140 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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